5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile

12/15‑Lipoxygenase inhibition ALOX15 Structure‑activity relationship

5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (CAS 712282-24-1) is a synthetic naphthyl‑oxazole‑4‑carbonitrile that acts as an inhibitor of human reticulocyte 12/15‑lipoxygenase (ALOX15/15‑LOX‑1). The compound belongs to a chemotype in which the 5‑amino substituent is a critical determinant of enzymatic potency; its ethylamino group distinguishes it from the well‑characterized methylamino probe ML351 and other close analogs.

Molecular Formula C16H13N3O
Molecular Weight 263.3
CAS No. 712282-24-1
Cat. No. B2672838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile
CAS712282-24-1
Molecular FormulaC16H13N3O
Molecular Weight263.3
Structural Identifiers
SMILESCCNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N
InChIInChI=1S/C16H13N3O/c1-2-18-16-14(10-17)19-15(20-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,18H,2H2,1H3
InChIKeyIGZOETULBZWTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (CAS 712282-24-1): A 12/15‑Lipoxygenase Inhibitor with Differentiated Potency


5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (CAS 712282-24-1) is a synthetic naphthyl‑oxazole‑4‑carbonitrile that acts as an inhibitor of human reticulocyte 12/15‑lipoxygenase (ALOX15/15‑LOX‑1) [1]. The compound belongs to a chemotype in which the 5‑amino substituent is a critical determinant of enzymatic potency; its ethylamino group distinguishes it from the well‑characterized methylamino probe ML351 and other close analogs .

Why 5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile Cannot Be Replaced by Generic 12/15‑LOX Inhibitors


Within the naphthyl‑oxazole‑4‑carbonitrile series, even minor alterations to the 5‑amino substituent produce quantifiable shifts in lipoxygenase inhibitory potency. The ethylamino analog exhibits an IC50 of 120 nM against human 12/15‑LOX, whereas the methylamino reference ML351 requires 200 nM to achieve the same degree of inhibition under comparable assay conditions [1]. This 1.67‑fold difference, while modest, is reproducible across independent screening campaigns and demonstrates that the 5‑amino substituent is not a passive structural feature; substituting one analog for another without confirmatory titration would risk misleading structure‑activity conclusions and compromise experimental reproducibility.

Quantitative Evidence for Selecting 5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile Over Closest Analogs


Enhanced Inhibitory Potency Against Human 12/15‑Lipoxygenase Relative to ML351

The target compound inhibits recombinant human 12/15‑lipoxygenase with an IC50 of 120 nM, compared with 200 nM for the methylamino probe ML351 under analogous assay conditions [1][2]. The 80 nM improvement represents a 1.67‑fold gain in potency that is attributable solely to the extension of the N‑alkyl chain from methyl to ethyl.

12/15‑Lipoxygenase inhibition ALOX15 Structure‑activity relationship

Structural Basis for Potency Shift: Ethyl Versus Methyl 5‑Amino Substituent

The only structural difference between the target compound and ML351 is the replacement of the 5‑methylamino group with a 5‑ethylamino group. In the absence of confounding scaffold changes, the observed potency differential (120 vs 200 nM) maps directly to this single vector, providing a clean pharmacophoric readout [1][2]. Related SAR from the oxazole‑4‑carbonitrile series indicates that the 5‑amino substituent engages a sterically tolerant pocket; the ethyl extension likely optimizes van der Waals contacts without incurring a desolvation penalty that would offset binding gains [3].

Medicinal chemistry Oxazole SAR Lipoxygenase inhibitor design

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Shift

The ethylamino analog (C16H13N3O, MW 263.29) is marginally larger and more lipophilic than ML351 (C15H11N3O, MW 249.27). Calculated logP values predict an increase of approximately 0.3–0.5 units for the ethyl derivative relative to the methyl derivative . While direct solubility measurements for the target compound are not publicly available, the probe report for ML351 describes moderate aqueous solubility (∼1.2 µM) and notes that solubility is a limiting factor in biochemical assays [1]. The slight lipophilicity elevation of the ethyl analog may translate into altered membrane partitioning or protein binding, though quantitative comparative data are lacking.

Drug‑likeness Lipophilicity Physicochemical profiling

Optimal Procurement Scenarios for 5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile


Structure–Activity Relationship (SAR) Expansion of the Naphthyl‑Oxazole‑4‑Carbonitrile Chemotype

Medicinal chemistry teams investigating 12/15‑LOX inhibitors can use the ethylamino compound as a key SAR probe. Its 120 nM IC50 fills the potency gap between the 200 nM methyl probe ML351 and less active analogs with bulkier substituents, allowing systematic mapping of the steric and electronic requirements of the 5‑amino binding pocket [1][2].

Biochemical Assay Calibration and Comparator Studies

Laboratories performing 12/15‑LOX enzymatic assays can employ the compound as a secondary reference inhibitor alongside ML351. The well‑defined 1.67‑fold potency difference provides an internal benchmark for assay sensitivity and enables head‑to‑head comparative studies on enzyme kinetics, reversible binding mode, and substrate competition [1][2].

Development of Next‑Generation 15‑LOX‑1 Inhibitors with Improved ADME Properties

Although the target compound lacks publicly reported ADME data, its incremental lipophilicity and altered hydrogen‑bonding capacity relative to ML351 make it a candidate for early pharmacokinetic profiling. Procurement for in vitro metabolic stability, permeability, and protein‑binding assays can determine whether the ethyl modification confers a tangible ADME advantage .

Quote Request

Request a Quote for 5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.